molecular formula C24H24F3N5O3 B2654619 3-methoxy-1-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide CAS No. 1351596-75-2

3-methoxy-1-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2654619
CAS No.: 1351596-75-2
M. Wt: 487.483
InChI Key: LBUMSGDIOCFAIV-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex molecular architecture that combines a 3-methoxy-1-methyl-1H-pyrazole-4-carboxamide core linked via a carboxamide bridge to a phenylpiperazine moiety bearing a trifluoromethyl group. The presence of the trifluoromethyl group is a common bioisostere often used to enhance a compound's metabolic stability, membrane permeability, and binding affinity. Molecules with piperazine and pyrazole scaffolds are frequently investigated for their potential to interact with a variety of biological targets, including kinase enzymes and G-protein-coupled receptors (GPCRs). Researchers can utilize this compound as a key intermediate in organic synthesis, a building block for the development of compound libraries, or as a standard in analytical method development. It is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-1-methyl-N-[4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3N5O3/c1-30-15-20(22(29-30)35-2)21(33)28-18-8-6-16(7-9-18)23(34)32-12-10-31(11-13-32)19-5-3-4-17(14-19)24(25,26)27/h3-9,14-15H,10-13H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUMSGDIOCFAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-1-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C21H22F3N5O3\text{C}_{21}\text{H}_{22}\text{F}_3\text{N}_5\text{O}_3

Pharmacological Properties

Antifungal Activity : Research has indicated that derivatives of pyrazole compounds exhibit moderate antifungal properties. For instance, certain synthesized N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides showed significant inhibition against Gibberella zeae, outperforming commercial fungicides such as carboxin and boscalid at concentrations of 100 µg/mL .

Antitumor Activity : Compounds with similar structural motifs have been explored for their anticancer potential. Studies have shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutic agents like doxorubicin .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in fungal cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It may also act as a modulator of certain receptors that play a role in tumor growth and metastasis.

Study 1: Antifungal Efficacy

A study synthesized various N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides and tested their antifungal activity against Fusarium oxysporum and Cytospora mandshurica. The results indicated that select compounds exhibited over 50% inhibition at 100 µg/mL, suggesting a promising avenue for agricultural applications .

Study 2: Anticancer Properties

In another investigation, a series of pyrazole derivatives were evaluated for their cytotoxic effects on different cancer cell lines. The presence of electron-donating groups significantly enhanced the compounds' anticancer activity, with one derivative achieving an IC50 value of approximately 1.98 µg/mL against HT29 colon cancer cells .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineInhibition (%)Concentration (µg/mL)Reference
AntifungalGibberella zeae>50100
AnticancerHT29IC50 = 1.98-
AntifungalFusarium oxysporum>50100

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, including pyrazole-carboxamide cores, piperazine linkages, and aromatic substituents. Key comparisons are outlined below:

Pyrazole-Carboxamide Derivatives with Piperazine Linkages
Compound Name Structural Features Molecular Formula Key Properties/Activities Reference
Target Compound 3-Methoxy-1-methylpyrazole core, 4-carboxamide, piperazine-1-carbonyl, 3-CF₃-phenyl C₂₄H₂₅F₃N₄O₃ Not explicitly reported in evidence; inferred potential for kinase/CNS modulation
N-(3-Chlorophenyl)-1-Methyl-5-(Trifluoromethyl)Pyrazole-4-Carboxamide 1-Methylpyrazole core, 4-carboxamide, 3-Cl-phenyl substituent C₁₂H₁₀ClF₃N₂O Antipyretic, anti-inflammatory activities (similar pyrazole derivatives in )
4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-N-[3-(Trifluoromethyl)Phenyl]Piperazine-1-Carboxamide Piperazine-carboxamide, 3-CF₃-phenyl, pyridinyl substituent C₁₈H₁₅ClF₆N₄O Reported as a bioactive intermediate (exact activity unspecified)
N-(Substituted Phenyl)-4-((4-Oxo-3,4-Dihydroquinazolin-2-Yl)Methyl)Piperazine-1-Carboxamide (A2–A6) Piperazine-carboxamide, quinazolinone core, halogenated phenyl groups Variable (e.g., A3: C₂₃H₂₀F₂N₄O₂) Moderate yields (45–57%), melting points 189–199°C, no explicit bioactivity

Key Observations :

  • Substituent Effects : The 3-methoxy and 3-CF₃-phenyl groups in the target compound may enhance lipophilicity and metabolic stability compared to halogenated analogs (e.g., A2–A6 with F/Cl substituents) .
  • Synthetic Complexity : The target compound’s synthesis likely involves multi-step coupling (e.g., carboxamide formation via sodium periodate-mediated reactions, as seen in ).
Piperazine-1-Carboxamide Derivatives with Aromatic Substituents
Compound Name Structural Features Molecular Formula Key Properties/Activities Reference
4-(4-Fluorophenyl)-N-[4-(1-Pyrrolidinylcarbonyl)Phenyl]Piperazine-1-Carboxamide Piperazine-carboxamide, 4-F-phenyl, pyrrolidinyl-carbonyl C₂₂H₂₄FN₃O₂ ChemSpider ID: 1324065-57-7; potential CNS activity inferred from structural analogs
N-(3,5-Di-Tert-Butyl-4-Hydroxyphenyl)-1-(4-Aminosulfonylphenyl)-5-p-Fluorophenyl-1H-Pyrazole-3-Carboxamide Pyrazole-carboxamide, sulfonamide, bulky aryl substituents C₂₈H₃₁BrN₄O₄S₂ Antioxidant/anti-inflammatory activities (similar to )

Key Observations :

  • Bioisosteric Replacements : The pyrrolidinyl-carbonyl group in vs. the 3-CF₃-phenyl in the target compound highlights strategies for optimizing receptor binding.
  • Biological Activity Trends : Bulky substituents (e.g., tert-butyl in ) correlate with enhanced antioxidant activity, suggesting the target’s 3-CF₃-phenyl may confer similar benefits .

Physicochemical and Spectral Data Comparison

Table 3.1: Physicochemical Properties
Compound Name Yield (%) Melting Point (°C) ¹H/¹³C NMR Consistency Reference
Target Compound Not reported Not reported Expected similarity to A2–A6 (distinct CF₃ signals)
N-(4-Fluorophenyl)-4-((4-Oxo-3,4-Dihydroquinazolin-2-Yl)Methyl)Piperazine-1-Carboxamide (A3) 57.3 196.5–197.8 Aliphatic/aromatic peaks align with unsubstituted analogs
1-(3-Chlorophenyl)-N-Methyl-5-(Trifluoromethyl)Pyrazole-4-Carboxamide Not reported Not reported NMR data unspecified (InChIKey: LOGNMOZUVKNQDB-UHFFFAOYSA-N)

Key Insights :

  • ¹H NMR of the target would likely show distinct resonances for the 3-methoxy group (~δ 3.8 ppm) and trifluoromethyl-phenyl (δ 7.4–7.6 ppm) .

Q & A

Q. How can researchers optimize the synthetic yield of 3-methoxy-1-methyl-N-(4-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)phenyl)-1H-pyrazole-4-carboxamide?

Methodological Answer: The synthesis involves multi-step coupling reactions. Key steps include:

  • Piperazine-carbonyl intermediate formation : React 3-(trifluoromethyl)phenylpiperazine with 4-nitrobenzoyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base to neutralize HCl .
  • Pyrazole-carboxamide coupling : Use HATU or EDC/HOBt as coupling agents for amide bond formation between the pyrazole-4-carboxylic acid and the piperazine-carbonyl intermediate in DMF at room temperature .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .

Q. Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Solvent for couplingDMFMaximizes solubility of intermediates
Temperature0–5°C (initial step)Reduces side reactions
CatalystHATUHigher efficiency vs. EDC

Q. What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the methoxy group (δ ~3.8 ppm), trifluoromethyl (δ ~120–125 ppm in 13^13C), and piperazine ring protons (δ ~2.5–3.5 ppm) .
  • X-ray Crystallography : Resolve the 3D conformation of the piperazine-pyrazole core to study steric effects on receptor binding .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]+^+: ~535.2 g/mol) and fragmentation patterns .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • In vitro receptor binding assays : Target serotonin (5-HT1A_{1A}/5-HT2A_{2A}) or dopamine receptors due to structural similarity to piperazine-based antipsychotics . Use radioligand displacement assays with HEK-293 cells expressing cloned receptors .
  • Cytotoxicity screening : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays at concentrations of 1–100 µM .
  • Solubility assessment : Measure logP via shake-flask method (predicted logP ~3.5) to guide formulation .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with substituent variations (e.g., replace trifluoromethyl with -Cl or -CF3_3 on the phenyl ring) to assess impact on receptor affinity .
  • Bioisosteric replacements : Substitute the pyrazole ring with triazole or imidazole to evaluate metabolic stability .
  • Data analysis : Use IC50_{50} values from receptor assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energy .

Q. Example SAR Findings

ModificationReceptor Affinity (5-HT1A_{1A} IC50_{50})
-CF3_3 at phenyl12 nM
-Cl at phenyl45 nM
Pyrazole → TriazoleNo activity

Q. How can computational modeling resolve discrepancies in biological activity data?

Methodological Answer:

  • Molecular dynamics simulations : Simulate ligand-receptor interactions (e.g., with 5-HT1A_{1A}) to identify key residues (e.g., Asp116, Ser199) influencing binding .
  • Free energy perturbation (FEP) : Calculate ΔΔG for analogs to predict potency changes .
  • Metabolic stability prediction : Use ADMET predictors (e.g., SwissADME) to assess cytochrome P450 interactions and guide structural refinements .

Q. What strategies address poor aqueous solubility in preclinical studies?

Methodological Answer:

  • Salt formation : React with HCl or maleic acid to improve solubility (e.g., hydrochloride salt increases solubility by 10×) .
  • Nanoformulation : Use liposomal encapsulation (e.g., phosphatidylcholine/cholesterol) to enhance bioavailability .
  • Co-solvent systems : Optimize PBS/ethanol (80:20) for in vivo dosing .

Q. How to resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

  • Dose-response validation : Repeat assays with stricter controls (e.g., serum-free media to avoid protein binding artifacts) .
  • Mechanistic studies : Perform RNA-seq on responsive vs. non-responsive cell lines to identify pathway-specific effects .
  • Metabolite profiling : Use LC-MS to detect active metabolites in sensitive cell lines .

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